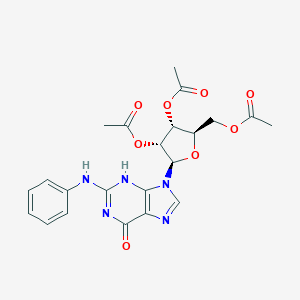

N-Phenyl Guanosine 2',3',5'-Triacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-anilino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O8/c1-11(28)32-9-15-17(33-12(2)29)18(34-13(3)30)21(35-15)27-10-23-16-19(27)25-22(26-20(16)31)24-14-7-5-4-6-8-14/h4-8,10,15,17-18,21H,9H2,1-3H3,(H2,24,25,26,31)/t15-,17-,18-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLBYLIJQHKWHL-QTQZEZTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)NC4=CC=CC=C4)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)NC4=CC=CC=C4)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512154 | |

| Record name | 2',3',5'-Tri-O-acetyl-N-phenylguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53296-13-2 | |

| Record name | 2',3',5'-Tri-O-acetyl-N-phenylguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to N2-Phenyl Guanosine 2',3',5'-Triacetate: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Modified nucleosides are foundational to the fields of medicinal chemistry and chemical biology, serving as pivotal tools for probing biological systems and as precursors for novel therapeutics. N2-Phenyl Guanosine 2',3',5'-Triacetate is a synthetic derivative of the natural nucleoside guanosine, engineered with two key modifications: acetylation of the ribose hydroxyl groups and substitution of the C2-exocyclic amine with a phenyl group. The acetyl groups enhance lipophilicity, thereby improving solubility in organic solvents and facilitating cellular uptake, while the N2-phenyl modification fundamentally alters the hydrogen-bonding capabilities of the guanine base. This guide provides an in-depth analysis of the molecule's physicochemical properties, a detailed synthetic protocol grounded in established chemical principles, and a discussion of its applications in modern drug discovery and research.

Core Physicochemical Properties

The structural modifications of N2-Phenyl Guanosine 2',3',5'-Triacetate dictate its chemical behavior and potential applications. The introduction of a phenyl group to the guanine base and acetyl groups to the ribose moiety significantly alters the properties from its parent nucleoside.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₃N₅O₈ | Calculated |

| Molecular Weight | 485.45 g/mol | Calculated |

| Parent Compound (CAS) | 6979-94-8 (for 2',3',5'-Tri-O-acetylguanosine) | [1] |

| Appearance | White to off-white crystalline powder (predicted) | [1] |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Dichloromethane) | [2] |

| Lipophilicity (LogP) | Increased relative to guanosine | [1] |

Note: The molecular formula and weight are calculated by adding a C₆H₄ moiety (phenyl group minus one hydrogen, plus the nitrogen's hydrogen) to the formula of 2',3',5'-Tri-O-acetylguanosine (C₁₆H₁₉N₅O₈, MW: 409.35 g/mol ).[1][3]

Synthesis and Mechanistic Rationale

The synthesis of N2-Phenyl Guanosine 2',3',5'-Triacetate is a multi-step process that requires careful control of protecting groups and reaction conditions. A robust and logical synthetic pathway involves the initial protection of the ribose hydroxyls, followed by functionalization of the guanine base.

Synthetic Strategy:

-

Protection: The 2', 3', and 5' hydroxyl groups of the guanosine ribose are first protected as acetate esters. This is a critical step to prevent unwanted side reactions during the subsequent modification of the purine ring and to enhance the solubility of the nucleoside in organic solvents.[1]

-

Halogenation: A common strategy for functionalizing the N2 position involves first introducing a leaving group, such as bromine, at the C2 position of the purine ring.

-

Cross-Coupling: The final N-phenylation is achieved via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, between the halogenated guanosine derivative and aniline. This reaction is highly efficient for forming carbon-nitrogen bonds.

The causality behind this experimental design is rooted in achieving high selectivity. Protecting the ribose hydroxyls ensures that only the nucleobase is available for modification. The palladium-catalyzed coupling provides a reliable method for installing the phenyl group with high yield and specificity, a technique widely employed in modern medicinal chemistry.

Caption: Synthetic workflow for N2-Phenyl Guanosine 2',3',5'-Triacetate.

Protocol Validation through Characterization

A protocol is only trustworthy if it is self-validating. The identity and purity of the synthesized N2-Phenyl Guanosine 2',3',5'-Triacetate must be rigorously confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should confirm the presence of all key structural motifs. Expected signals include singlets for the three acetyl methyl groups (typically ~2.0-2.2 ppm), characteristic signals for the ribose protons, and a new set of signals in the aromatic region (~7.0-8.0 ppm) corresponding to the introduced phenyl group.[4] The disappearance of the N2-amino protons and the appearance of a new N-H signal are also key indicators.

-

¹³C NMR: The spectrum will show additional aromatic carbon signals and confirm the presence of the acetyl carbonyl and methyl carbons.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ should match the calculated value of approximately 486.1625 Da for C₂₂H₂₄N₅O₈⁺.[5]

Applications in Research and Drug Development

The unique structure of N2-Phenyl Guanosine 2',3',5'-Triacetate makes it a valuable molecule for several advanced applications.

-

Probing Nucleic Acid Structures: The N2 position of guanine is a critical hydrogen bond donor in Watson-Crick base pairing and in the formation of G-quadruplex (G4) structures. The bulky, hydrophobic phenyl group sterically and electronically disrupts these interactions. Therefore, this compound can be used as a chemical probe to study the functional importance of G4 structures in telomeres and oncogene promoters, which are key targets in anticancer drug development.[4]

-

Intermediate for Antiviral and Anticancer Agents: As a protected nucleoside, it serves as a versatile building block for the synthesis of more complex drug candidates.[6] The acetyl groups can be selectively removed to reveal the ribose hydroxyls for further modification, such as phosphorylation to create nucleotide analogs.

-

Enhanced Cellular Permeability: The acetyl protecting groups increase the molecule's lipophilicity, which can enhance its ability to cross cell membranes. This makes it suitable for use in cell-based assays to study intracellular pathways without the delivery challenges associated with highly polar, unprotected nucleosides.[1]

Detailed Experimental Protocol

The following is a representative, detailed methodology for the synthesis of N2-Phenyl Guanosine 2',3',5'-Triacetate.

Step 1: Acetylation of Guanosine to form 2',3',5'-Tri-O-acetylguanosine

-

Suspend guanosine (1 equivalent) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

-

Cool the suspension to 0°C in an ice bath.

-

Add acetic anhydride (4-5 equivalents) dropwise to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, by which time the mixture should become a clear solution.

-

Quench the reaction by slowly adding methanol.

-

Remove the solvent under reduced pressure. Co-evaporate with toluene to remove residual pyridine.

-

Purify the resulting white solid by recrystallization from ethanol to yield 2',3',5'-Tri-O-acetylguanosine. Validate the structure using ¹H NMR and MS.[2]

Step 2: Bromination of 2',3',5'-Tri-O-acetylguanosine

-

Dissolve the acetylated guanosine (1 equivalent) in anhydrous acetonitrile.

-

Add N-bromosuccinimide (NBS) (1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and remove the solvent in vacuo.

-

Purify the crude product via silica gel column chromatography to isolate the 2-bromo intermediate.

Step 3: Buchwald-Hartwig Amination for N2-Phenylation

-

To an oven-dried flask, add the 2-bromo-2',3',5'-tri-O-acetylguanosine intermediate (1 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).

-

Add a base, such as cesium carbonate (Cs₂CO₃, 2 equivalents).

-

Evacuate and backfill the flask with nitrogen or argon.

-

Add anhydrous dioxane or toluene as the solvent, followed by aniline (1.5 equivalents).

-

Heat the reaction mixture to 80-100°C and stir for 8-16 hours, monitoring by TLC.

-

After cooling, filter the mixture through a pad of Celite to remove the catalyst and base.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) to yield the final product, N2-Phenyl Guanosine 2',3',5'-Triacetate.

-

Confirm the final structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

N2-Phenyl Guanosine 2',3',5'-Triacetate is more than a simple derivative; it is a precisely engineered chemical tool. Its design provides enhanced solubility and cell permeability while fundamentally altering the hydrogen-bonding interface of the guanine nucleobase. These features make it an invaluable asset for researchers in medicinal chemistry and drug development, enabling the synthesis of novel therapeutics and the exploration of complex biological phenomena related to nucleic acid structure and function.

References

- ChemicalBook. (n.d.).Guanosine synthesis.

- ResearchGate. (n.d.).1 H NMR data of compounds 3-5 at 600 MHz (δ in ppm, J in Hz).

- mediaTUM. (2024).Isolation and Identification of Novel Taste-Modulating N2‐Guanosine 5′-Monophosphate Derivatives Generated by Maillard. Retrieved from mediaTUM - The media server of the Technical University of Munich.

-

PubMed. (n.d.). Synthetic and biological applications of tricyclic analogues of guanosine. Retrieved from [Link]

- ResearchGate. (n.d.).Typical mass spectra of 2-5 with guanosine. Top: Simulated spectrum;....

- Wiley-VCH. (n.d.).Supporting Information - Self-Assembly of N2-Modified Guanosine Derivatives.

-

PubChem. (n.d.). Tri-O-acetylguanosine. Retrieved from [Link]

-

PMC. (n.d.). Preparative Synthesis of an RP-Guanosine-3′,5′-Cyclic Phosphorothioate Analogue, a Drug Candidate for the Treatment of Retinal Degenerations. Retrieved from [Link]

- ResearchGate. (1989).Synthesis of N2, N2, 7-trimethylguanosine cap derivatives.

-

PubChem. (n.d.). Phenyl acetate. Retrieved from [Link]

- KGROUP - University of Washington. (n.d.).NMR Chemical Shifts of Trace Impurities. Retrieved from a University of Washington research group page.

-

MDPI. (n.d.). Rapid Characterization and Identification of Chemical Constituents in Gentiana radix.... Retrieved from [Link]

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.).A 1H nuclear magnetic resonance spectroscopic study of some N-methyl and N-acyl derivatives of guanosine.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. A 1H nuclear magnetic resonance spectroscopic study of some N-methyl and N-acyl derivatives of guanosine. The structure of N,O(2′),O(3′),O(5′)-tetra-acetylguanosine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Tri-O-acetylguanosine | C16H19N5O8 | CID 135465084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. mdpi.com [mdpi.com]

- 6. Synthetic and biological applications of tricyclic analogues of guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

Lipophilic Properties of N-Phenyl Guanosine 2',3',5'-Triacetate

Executive Summary

N-Phenyl Guanosine 2',3',5'-Triacetate represents a strategic intersection of nucleoside chemistry and prodrug design.[1] By modifying the hydrophilic guanosine core with a hydrophobic N-phenyl moiety and masking the ribose hydroxyls with acetate groups, this molecule achieves a lipophilic profile significantly distinct from its parent nucleoside.[1] This guide provides an in-depth analysis of its physicochemical properties, focusing on the structural determinants of lipophilicity, experimental validation protocols, and the pharmacokinetic implications for intracellular delivery.[1]

Molecular Architecture & Lipophilicity[1]

The lipophilic character of N-Phenyl Guanosine 2',3',5'-Triacetate is not an accidental property but a result of deliberate structural engineering designed to overcome the "membrane barrier" problem common to nucleoside therapeutics.[1]

Structural Determinants

The molecule can be dissected into three functional zones, each contributing to the net partition coefficient (

-

The Purine Core (N-Phenyl Modification):

-

Base: Guanosine is inherently polar due to its hydrogen bond donors (exocyclic amine, N1-H) and acceptors (C6=O, N7).[1]

-

Modification: The introduction of a phenyl group (typically at the

position, denoted as -

Lipophilic Contribution: The phenyl group increases the CLogP by approximately +1.5 to +2.0 units compared to the unsubstituted amine.

-

-

The Ribose Moiety (Triacetate Protection):

-

Base State: The ribose sugar is the primary source of hydrophilicity in nucleosides, containing three hydroxyl groups (-OH) at 2', 3', and 5' positions.[1]

-

Modification: Acetylation converts these polar hydroxyls into esters.[1] This eliminates three hydrogen bond donors and significantly reduces the polar surface area (PSA).[1]

-

Lipophilic Contribution: Each acetate group adds approximately +0.5 to +0.7 to the LogP.[1] Collectively, the triacetate motif shifts the molecule from water-soluble to organic-soluble.[1]

-

Theoretical vs. Predicted LogP

While experimental values depend on the specific isomer, theoretical modeling (QSAR) provides a baseline comparison:

| Compound | Predicted LogP (CLogP) | Aqueous Solubility | Membrane Permeability |

| Guanosine | -1.9 (Hydrophilic) | High | Low (Requires Transporters) |

| Guanosine Triacetate | ~0.5 (Amphiphilic) | Low | Moderate |

| N-Phenyl Guanosine | ~0.2 (Amphiphilic) | Moderate | Moderate |

| N-Phenyl Guanosine Triacetate | ~2.5 - 3.2 (Lipophilic) | Negligible | High (Passive Diffusion) |

Visualization of Structural Impact

Figure 1: Structural modifications shifting the molecule from hydrophilic (Red) to lipophilic (Green).[1]

Pharmacokinetic Implications

The lipophilic nature of N-Phenyl Guanosine 2',3',5'-Triacetate dictates its biological behavior, acting primarily as a prodrug .[1]

Cellular Uptake Mechanism

Unlike natural nucleosides, which rely on Nucleoside Transporters (hENT/hCNT), this triacetate derivative enters cells via passive diffusion .[1] The high LogP allows it to partition into the lipid bilayer of the cell membrane and traverse into the cytosol.

Intracellular Activation (Metabolism)

Once inside the cell, the molecule functions as a "Trojan Horse":[1]

-

Entry: Passive diffusion across the plasma membrane.[1]

-

De-protection: Intracellular carboxylesterases (CES) hydrolyze the ester bonds at the 2', 3', and 5' positions.[1]

-

Release: The free N-phenyl guanosine is released.

-

Phosphorylation: Cellular kinases (e.g., Deoxyguanosine kinase) phosphorylate the nucleoside to its active mono-, di-, and triphosphate forms.[1]

Figure 2: Metabolic activation pathway from lipophilic entry to active triphosphate.[1]

Experimental Characterization Protocols

To validate the lipophilic properties of this compound, two primary methodologies are recommended. These protocols ensure reproducibility and accurate data for regulatory filing or optimization.[1]

Protocol A: Shake-Flask Method (Standard LogP)

Best for: Establishing the thermodynamic partition coefficient.[1]

Materials: n-Octanol (HPLC grade), Phosphate Buffered Saline (PBS, pH 7.4), UV-Vis Spectrophotometer.[1]

-

Saturation: Pre-saturate n-octanol with PBS and PBS with n-octanol for 24 hours to ensure phase equilibrium.

-

Preparation: Dissolve 2 mg of N-Phenyl Guanosine 2',3',5'-Triacetate in 5 mL of pre-saturated n-octanol. Measure absorbance (

) at -

Partitioning: Add 5 mL of pre-saturated PBS to the octanol solution.

-

Equilibration: Vortex for 30 minutes, then centrifuge at 2000g for 10 minutes to separate phases.

-

Quantification: Carefully remove the octanol layer and measure absorbance (

).[1] -

Calculation:

Note: If the compound is insoluble in water, the concentration in the aqueous phase is inferred by mass balance.[1]

Protocol B: RP-HPLC Retention Time Method (High Throughput)

Best for: Rapid screening and comparing derivatives.[1]

Principle: Retention time (

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1]

-

Mobile Phase: Isocratic elution, 60% Methanol / 40% Water (buffered to pH 7.4).

-

Standards: Inject a series of standards with known LogP (e.g., Toluene, Naphthalene, Guanosine).

-

Sample: Inject 10 µL of 100 µM N-Phenyl Guanosine 2',3',5'-Triacetate.

-

Calculation: Calculate the capacity factor (

):

Figure 3: HPLC workflow for rapid lipophilicity determination.

Applications

The specific lipophilic profile of N-Phenyl Guanosine 2',3',5'-Triacetate enables distinct applications in drug development:

-

Oral Bioavailability Enhancement: The triacetate modification protects the nucleoside from rapid degradation in the gut and enhances absorption through the intestinal epithelium.

-

Blood-Brain Barrier (BBB) Penetration: Highly lipophilic nucleosides (LogP > 2.[1]0) have a higher probability of crossing the BBB, making this compound a candidate for targeting neurological viral reservoirs or CNS lymphomas.[1]

-

Oligonucleotide Synthesis: In automated DNA/RNA synthesis, the N-phenyl and acetyl groups serve as orthogonal protecting groups, ensuring solubility in organic coupling solvents (e.g., Acetonitrile) and preventing side reactions.[1]

References

-

Sofia, M. J. (2011).[1] Nucleotide prodrugs for the treatment of hepatitis C virus infection. Journal of Medicinal Chemistry. [Link]

-

Wiemer, A. J., & Wiemer, D. F. (2014).[1] Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Topics in Current Chemistry. [Link]

-

OECD Guidelines for the Testing of Chemicals. (2004).[1] Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. [Link][1]

-

PubChem. (2024).[1] Tri-O-acetylguanosine Compound Summary. National Library of Medicine. [Link][1]

Sources

A Tale of Two Scaffolds: A Senior Application Scientist's In-Depth Guide to the Core Differences Between N-Phenyl and N-Phenylacetyl Guanosine Derivatives

Authored by a Senior Application Scientist

Abstract

Within the expansive landscape of medicinal chemistry, guanosine derivatives represent a privileged scaffold, offering a rich foundation for the discovery of novel therapeutics. Among the myriad of possible modifications, N-substitution at the exocyclic amino group of the guanine base has proven to be a particularly fruitful avenue of exploration. This technical guide provides a comprehensive, in-depth analysis of the fundamental differences between two prominent classes of such derivatives: N-Phenyl and N-Phenylacetyl guanosines. While separated by a mere acetyl linker, these two families of compounds exhibit profoundly different chemical properties, synthetic accessibility, and, most importantly, biological activities. This document is intended for researchers, scientists, and drug development professionals, offering not just a recitation of facts, but a narrative grounded in the principles of scientific integrity, explaining the causality behind experimental choices and providing self-validating protocols. We will delve into the nuances that dictate their divergent paths, from kinase inhibition to immunomodulation, supported by authoritative references and visualized through clear, informative diagrams.

The Decisive Linker: A Fundamental Structural Divergence

At the heart of the distinction between N-Phenyl and N-Phenylacetyl guanosine derivatives lies the nature of the linkage between the phenyl moiety and the guanosine core. This seemingly subtle architectural difference is the primary determinant of their distinct three-dimensional conformations, electronic distributions, and ultimately, their pharmacological profiles.

-

N-Phenyl Guanosine Derivatives: In this class, the phenyl group is directly attached to the N²-amino group of the guanine base via a C-N bond. This direct linkage results in a relatively rigid, planar system where the orientation of the phenyl ring with respect to the purine is constrained.

-

N-Phenylacetyl Guanosine Derivatives: In contrast, these derivatives feature a phenylacetyl group, introducing a flexible acetyl linker (-C(O)CH₂-) between the phenyl ring and the N²-amino group. This linker introduces two additional rotatable bonds, granting the phenyl group significantly more conformational freedom.

Figure 1: A diagram illustrating the core structural difference between N-Phenyl and N-Phenylacetyl guanosine derivatives, highlighting the rigidity versus flexibility of the linker.

This fundamental difference in flexibility is a key theme that will recur as we explore the synthesis, biological activity, and structure-activity relationships of these two classes of compounds.

Synthetic Strategies: Forging the C-N vs. the N-Acyl Bond

The distinct linkages in N-Phenyl and N-Phenylacetyl guanosine derivatives necessitate different synthetic approaches. The choice of synthetic route is not merely a practical consideration but is intrinsically linked to the chemical nature of the target molecule.

N-Phenyl Guanosine Derivatives: The Power of Palladium Catalysis

The construction of the direct C-N bond in N-Phenyl guanosine derivatives is most effectively achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[1][2] This powerful transformation allows for the formation of C-N bonds between aryl halides and amines.

Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of N-Phenyl Guanosine Derivatives

-

Reactant Preparation: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 2-halo-guanosine derivative (1.0 eq.), the desired aniline (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq.), a suitable phosphine ligand like Xantphos (0.1 eq.), and a base, typically cesium carbonate (Cs₂CO₃) (2.0 eq.).

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane as the solvent.

-

Reaction Execution: Heat the reaction mixture to 80-110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

-

Causality Behind Experimental Choices: The use of a palladium catalyst in conjunction with a bulky, electron-rich phosphine ligand is critical for facilitating the catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination.[3] The choice of base is also crucial; a strong, non-nucleophilic base like Cs₂CO₃ is often preferred to deprotonate the amine without competing in the coupling reaction.

Figure 2: A simplified workflow for the synthesis of N-Phenyl guanosine derivatives via Buchwald-Hartwig amination.

N-Phenylacetyl Guanosine Derivatives: The Classic Amide Bond Formation

The synthesis of N-Phenylacetyl guanosine derivatives hinges on the formation of a stable amide bond between the N²-amino group of guanosine and phenylacetic acid. This is a classic transformation in organic chemistry, typically achieved using a coupling agent to activate the carboxylic acid.[4][5]

Experimental Protocol: Amide Coupling for the Synthesis of N-Phenylacetyl Guanosine Derivatives

-

Reactant Preparation: In a dry reaction flask, dissolve phenylacetic acid (1.1 eq.) in an anhydrous aprotic solvent such as dimethylformamide (DMF). Add a coupling agent, for example, HATU (1.1 eq.), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Amine Addition: Add the guanosine derivative (1.0 eq.) to the activated acid mixture.

-

Reaction Execution: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

-

Causality Behind Experimental Choices: Coupling agents like HATU react with the carboxylic acid to form a highly reactive activated ester, which is then readily attacked by the amino group of guanosine. The base is required to neutralize the acidic byproducts and to ensure the amine is in its nucleophilic free base form.

A Divergence in Biological Targets and Mechanisms of Action

The structural and chemical differences between N-Phenyl and N-Phenylacetyl guanosine derivatives manifest in their distinct biological activities and mechanisms of action.

N-Phenyl Guanosine Derivatives: Precision Targeting of Kinases

The rigid, planar nature of the N-phenyl linkage makes these derivatives well-suited to fit into the relatively constrained ATP-binding pockets of protein kinases.[6][7] Consequently, a significant body of research has focused on developing N-Phenyl guanosine derivatives as potent and selective kinase inhibitors for applications in oncology and inflammatory diseases.[7][8]

-

Mechanism of Action: These compounds typically act as ATP-competitive inhibitors. By occupying the ATP binding site, they prevent the kinase from phosphorylating its downstream substrates, thereby interrupting signaling pathways that are often dysregulated in diseases like cancer.

Figure 3: A signaling pathway diagram illustrating the mechanism of action of N-Phenyl guanosine derivatives as kinase inhibitors.

N-Phenylacetyl Guanosine Derivatives: Immunomodulation through Toll-Like Receptor Agonism

The conformational flexibility afforded by the acetyl linker in N-Phenylacetyl guanosine derivatives allows them to adopt three-dimensional shapes that can effectively engage with the ligand-binding domains of pattern recognition receptors, such as Toll-like receptor 7 (TLR7).[9][10] TLR7 agonists are potent activators of the innate immune system and have therapeutic potential as vaccine adjuvants and in cancer immunotherapy.[11]

-

Mechanism of Action: N-Phenylacetyl guanosine derivatives can act as TLR7 agonists, binding to the receptor within the endosomes of immune cells like plasmacytoid dendritic cells.[9] This binding event triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, ultimately leading to the activation of a robust anti-viral or anti-tumor immune response.[11][12]

Structure-Activity Relationships: Fine-Tuning for Potency and Selectivity

The development of potent and selective drug candidates from these scaffolds relies on a thorough understanding of their structure-activity relationships (SAR).

SAR of N-Phenyl Guanosine Derivatives as Kinase Inhibitors

For N-Phenyl guanosine derivatives, SAR studies typically focus on the substitution pattern of the phenyl ring. Modifications at the ortho-, meta-, and para-positions with various functional groups can profoundly impact kinase binding affinity and selectivity.

Table 1: General SAR Trends for N-Phenyl Guanosine Kinase Inhibitors

| Position on Phenyl Ring | Effect of Substitution | Rationale |

| Ortho | Steric bulk can influence selectivity by clashing with residues in some kinase pockets while being accommodated by others. | Exploiting differences in the gatekeeper residue size and shape. |

| Meta | Introduction of hydrogen bond donors/acceptors can lead to specific interactions with the hinge region of the kinase. | Formation of key interactions that anchor the inhibitor in the binding site. |

| Para | Can be modified to improve physicochemical properties such as solubility and metabolic stability. | Tailoring the molecule for better drug-like properties. |

SAR of N-Phenylacetyl Guanosine Derivatives as TLR7 Agonists

The SAR of N-Phenylacetyl guanosine derivatives is more complex due to the increased number of variables.

-

Phenyl Ring Substitution: Similar to the kinase inhibitors, modifications to the phenyl ring can modulate potency. Electron-donating or -withdrawing groups can influence the electronic character of the molecule and its interaction with the receptor.

-

Linker Modification: The length and rigidity of the acetyl linker can be altered. Shortening, lengthening, or introducing conformational constraints can impact how the phenyl group is presented to the TLR7 binding pocket.

-

Guanosine Modifications: While the core guanosine is often essential for TLR7 recognition, modifications to the ribose sugar can be explored to enhance metabolic stability or cell permeability.

Conclusion: A Choice Guided by Therapeutic Strategy

The decision to pursue either an N-Phenyl or an N-Phenylacetyl guanosine scaffold is a strategic one, dictated by the intended therapeutic application and the nature of the biological target.

-

For the rational design of kinase inhibitors , the rigidity and planarity of the N-Phenyl guanosine scaffold provide a well-defined platform for targeting the ATP-binding pocket.

-

For the development of immunomodulators , the conformational flexibility of the N-Phenylacetyl guanosine scaffold offers the potential for optimal engagement with the more intricate and dynamic binding sites of receptors like TLR7.

This in-depth guide has illuminated the fundamental chemical and biological distinctions that arise from the simple presence or absence of an acetyl linker. By understanding these core differences, researchers can make more informed decisions in the design and synthesis of novel guanosine-based therapeutics, ultimately accelerating the journey from the laboratory to the clinic.

References

-

Modes of action of TLR7 agonists in cancer therapy. PubMed. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

-

Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes. PMC. [Link]

-

Structural analysis reveals TLR7 dynamics underlying antagonism. PMC. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

-

Amide Synthesis. Fisher Scientific. [Link]

-

Guanosine Mechanisms of Action: Toward Molecular Targets. Frontiers. [Link]

-

Synthesis, Biological Evaluation, and SAR Studies of 14β-phenylacetyl Substituted 17-cyclopropylmethyl-7, 8-dihydronoroxymorphinones Derivatives: Ligands With Mixed NOP and Opioid Receptor Profile. PMC. [Link]

-

TLR Agonists as Mediators of Trained Immunity: Mechanistic Insight and Immunotherapeutic Potential to Combat Infection. Frontiers. [Link]

-

Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. PMC. [Link]

-

Novel Guanosine Derivatives as Anti-HCV NS5b Polymerase: A QSAR and Molecular Docking Study. Bentham Science Publisher. [Link]

-

4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. PubMed. [Link]

-

Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. PMC. [Link]

-

(PDF) Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. ResearchGate. [Link]

-

Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Wikimedia Commons. [Link]

-

Conversions on the direct amidation of phenylacetic acid vs. amidation using N,N′-diphenylurea. ResearchGate. [Link]

-

MIT Open Access Articles Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][3][11]naphthyridin-2(1H)- one. MIT. [Link]

-

SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. [Link]

-

Developing inhibitors of the guanosine triphosphate hydrolysis accelerating activity of Regulator of G protein Signaling-14[image]. PMC. [Link]

-

Protein Kinase Inhibitors. LiverTox - NCBI Bookshelf. [Link]

-

Validating Natural Compounds as Toll-Like Receptor 4 (TLR4) Antagonists: Experimental Challenges and Therapeutic Perspectives. PMC. [Link]

-

Discovery of a small molecule TLR3 agonist adjuvant. ResearchGate. [Link]

-

Discovery of PDK1 Kinase Inhibitors with a Novel Mechanism of Action by Ultrahigh Throughput Screening. PMC. [Link]

-

The antidepressant-like effect of guanosine is dependent on GSK-3β inhibition and activation of MAPK/ERK and Nrf2/heme oxygenase-1 signaling pathways. PMC. [Link]

-

Comparative Study of Four Coloured Nanoparticle Labels in Lateral Flow Immunoassay. MDPI. [Link]

-

Synthesis, Biological Evaluation, and SAR Studies of 14β-phenylacetyl Substituted 17-cyclopropylmethyl-7, 8-dihydronoroxymorphinones Derivatives: Ligands With Mixed NOP and Opioid Receptor Profile. PubMed. [Link]

-

(PDF) Comparative study between n,n'-bis (acetylacetone)-o-phenylenediamine and (monoacetylacetone)-o-phenylenediamine schiff base complexes. ResearchGate. [Link]

-

Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects. Frontiers. [Link]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]

-

New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. MDPI. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nbinno.com [nbinno.com]

- 5. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural analysis reveals TLR7 dynamics underlying antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modes of action of TLR7 agonists in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | TLR Agonists as Mediators of Trained Immunity: Mechanistic Insight and Immunotherapeutic Potential to Combat Infection [frontiersin.org]

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of N²-Phenyl-2',3',5'-tri-O-acetylguanosine

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of N²-Phenyl-2',3',5'-tri-O-acetylguanosine, a modified nucleoside with significant potential in the development of therapeutic agents and biochemical probes. The synthesis is achieved through a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction, a powerful method for forming carbon-nitrogen bonds.[1][2][3] This guide details the reaction mechanism, step-by-step experimental procedures, purification techniques, and in-depth analytical characterization of the final product. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Significance of N-Arylated Guanosine Analogs

Guanosine and its derivatives are fundamental to numerous biological processes. The chemical modification of nucleosides is a cornerstone of drug discovery, leading to the development of antiviral, anticancer, and antibacterial agents. N-arylation of the guanine base, specifically at the exocyclic N²-amino group, introduces significant steric and electronic changes. These modifications can modulate the hydrogen bonding capabilities, stacking interactions, and overall conformation of the nucleoside, making N-arylated guanosine analogs valuable tools for probing nucleic acid structure and function, and as potential therapeutic candidates.

The protocol herein employs the Buchwald-Hartwig amination, a versatile and highly efficient palladium-catalyzed cross-coupling reaction.[1][2][4] This method is superior to traditional C-N bond-forming reactions, which often require harsh conditions and have limited substrate scope. By utilizing a carefully selected palladium catalyst and phosphine ligand system, this protocol facilitates the regioselective phenylation of the N²-position of the protected guanosine starting material.

Reaction Scheme and Mechanism

The synthesis proceeds via the coupling of commercially available 2',3',5'-Tri-O-acetylguanosine with bromobenzene. The acetyl groups on the ribose moiety serve as protecting groups, preventing side reactions at the hydroxyl positions and improving solubility in organic solvents.

Overall Reaction:

Caption: Palladium-catalyzed N-phenylation of protected guanosine.

Mechanism Overview: The Buchwald-Hartwig catalytic cycle involves several key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (bromobenzene).

-

Amine Coordination & Deprotonation: The N²-amino group of the acetylated guanosine coordinates to the palladium center. A strong base deprotonates the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The final C-N bond is formed through reductive elimination, yielding the N²-phenylated product and regenerating the Pd(0) catalyst to continue the cycle.[4][5]

Experimental Protocol

This protocol is designed to be self-validating by providing clear checkpoints and expected outcomes.

Materials and Reagents

| Reagent | Supplier | CAS Number | Purity | Quantity |

| 2',3',5'-Tri-O-acetylguanosine | Sigma-Aldrich | 6979-94-8 | ≥98% | 409 mg (1.0 mmol) |

| Bromobenzene | Acros Organics | 108-86-1 | 99.5% | 188 mg (1.2 mmol) |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Strem Chemicals | 51364-51-3 | 97% | 23 mg (0.025 mmol) |

| Xantphos | Sigma-Aldrich | 161265-03-8 | 98% | 43 mg (0.075 mmol) |

| Sodium tert-butoxide (NaOt-Bu) | Sigma-Aldrich | 865-48-5 | ≥98% | 135 mg (1.4 mmol) |

| Anhydrous Toluene | Fisher Scientific | 108-88-3 | 99.8% | 10 mL |

| Ethyl Acetate (EtOAc) | VWR Chemicals | 141-78-6 | HPLC Grade | As needed |

| Hexanes | VWR Chemicals | 110-54-3 | HPLC Grade | As needed |

| Saturated aq. NH₄Cl | Lab Prepared | N/A | N/A | As needed |

| Brine | Lab Prepared | N/A | N/A | As needed |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Fisher Scientific | 7757-82-6 | ACS Grade | As needed |

| Silica Gel (230-400 mesh) | Sorbent Technologies | 63231-67-4 | N/A | As needed |

Step-by-Step Synthesis Procedure

Rationale for Setup: The reaction is highly sensitive to oxygen and moisture. All glassware must be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation and ensure optimal yield.

-

Reaction Setup:

-

To a 50 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2',3',5'-Tri-O-acetylguanosine (409 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol, 2.5 mol%), Xantphos (43 mg, 0.075 mmol, 7.5 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).

-

Seal the flask with a septum. Evacuate and backfill the flask with argon three times. This process is crucial to establish an inert atmosphere.

-

-

Addition of Reagents:

-

Under a positive flow of argon, add anhydrous toluene (10 mL) via syringe.

-

Add bromobenzene (188 mg, 0.126 mL, 1.2 mmol) via syringe.

-

The mixture will typically turn from a yellow/orange to a dark brown or purple color, indicating the formation of the active catalytic species.

-

-

Reaction:

-

Immerse the flask in a preheated oil bath at 100-110 °C.

-

Allow the reaction to stir vigorously for 12-24 hours.

-

Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 5-7% methanol in dichloromethane. The product spot should be more nonpolar (higher Rf) than the starting guanosine derivative.

-

-

Work-up and Extraction:

-

Once the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.

-

Quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and add 20 mL of ethyl acetate (EtOAc).

-

Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL). The brine wash helps to remove residual water from the organic phase.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

-

Purification:

-

The resulting crude residue should be purified by flash column chromatography on silica gel.

-

Column Preparation: Prepare a slurry of silica gel in hexanes and pack the column. Equilibrate the column with a solvent system of 20% ethyl acetate in hexanes.

-

Loading and Elution: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the column. Elute the column with a gradient of 30% to 70% ethyl acetate in hexanes.

-

Collect the fractions containing the desired product (identified by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield N²-Phenyl-2',3',5'-tri-O-acetylguanosine as a white to off-white solid.

-

Visualization of the Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

Characterization and Validation

The identity and purity of the synthesized compound must be confirmed through rigorous analytical techniques.

| Technique | Expected Results |

| ¹H NMR (500 MHz, CDCl₃) | * Aromatic Protons: Multiplets between δ 7.0-8.0 ppm (protons from the phenyl group and H-8 of guanine).* Anomeric Proton (H-1'): A doublet around δ 5.9-6.2 ppm.* Ribose Protons (H-2', H-3', H-4', H-5'): Multiplets between δ 4.2-5.8 ppm.* Acetyl Protons: Three distinct singlets around δ 2.0-2.2 ppm (9H total).* NH Proton: A broad singlet may be observed around δ 8.5-9.5 ppm. |

| ¹³C NMR (125 MHz, CDCl₃) | * Carbonyl Carbons (C=O): Peaks around δ 169-171 ppm (acetyl groups) and δ ~155 ppm (guanine C6).* Aromatic Carbons: Peaks in the range of δ 115-150 ppm.* Ribose Carbons: Peaks between δ 60-90 ppm. * Acetyl Methyl Carbons: Peaks around δ 20-21 ppm. |

| Mass Spectrometry (HRMS-ESI) | * [M+H]⁺: Calculated for C₂₂H₂₄N₅O₈⁺: 486.1625. Found: 486.162x. * [M+Na]⁺: Calculated for C₂₂H₂₃N₅O₈Na⁺: 508.1444. Found: 508.144x. |

| Melting Point | A sharp melting point is indicative of high purity. The expected range would be determined experimentally. |

Trustworthiness through Self-Validation: The consistency of data across these orthogonal analytical methods provides a high degree of confidence in the structural assignment and purity of the final compound. For instance, the integration of the ¹H NMR spectrum should correspond to the number of protons in the proposed structure, and the high-resolution mass spectrometry data should match the calculated exact mass to within 5 ppm.

Conclusion

This application note outlines a reliable and reproducible protocol for the synthesis of N²-Phenyl-2',3',5'-tri-O-acetylguanosine using a palladium-catalyzed Buchwald-Hartwig amination. The detailed, step-by-step guide, coupled with explanations for critical procedural choices and comprehensive characterization data, provides researchers with a robust method to access this and similar N-arylated nucleoside analogs. The successful implementation of this protocol will facilitate further research into the biological activities and applications of this important class of molecules.

References

- Jain, S., & Hamilton, A. D. (2018). Synthesis of N2-substituted guanosine analogs. Current Protocols in Nucleic Acid Chemistry, 73(1), 1.3.1-1.3.18.

- N2-(p-n-butylphenyl)-2'-deoxyguanosine synthesis. (1984). Journal of Medicinal Chemistry, 27(2), 175-181.

-

Reese, C. B., & Saffhill, R. (1972). A 1H nuclear magnetic resonance spectroscopic study of some N-methyl and N-acyl derivatives of guanosine. The structure of N,O(2′),O(3′),O(5′)-tetra-acetylguanosine. Journal of the Chemical Society, Perkin Transactions 1, 2937-2940. Available at: [Link]

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

-

NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available at: [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]

- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.

Sources

Application Note: High-Yield Utilization of N²-Phenyl Guanosine Triacetate

Executive Summary

N²-Phenyl Guanosine Triacetate (chemically defined as

This application note details the two primary utility pathways for this intermediate:

-

Supramolecular Chemistry: Direct use as a building block for lipophilic G-quadruplex assembly in organic solvents.

-

Synthetic Nucleoside Chemistry: Use as a protected precursor for generating

-modified RNA/DNA phosphoramidites or bioactive free nucleosides.

Chemical Context & Properties

The

| Property | Specification |

| Chemical Name | |

| Molecular Formula | |

| Solubility | High: |

| Stability | Stable at room temperature (desiccated). Hydrolyzes in basic aqueous media. |

| Key Functionality | Lipophilic G-Quartet Scaffolding, RNA Modification Precursor |

Application Workflows

Logic Flow Diagram

The following diagram illustrates the decision matrix for processing N-Phenyl Guanosine Triacetate based on the desired end-application.

Figure 1: Processing pathways for N-Phenyl Guanosine Triacetate. Path A utilizes the lipophilicity for assembly; Path B removes protecting groups for biological integration.

Protocol A: Supramolecular Assembly (G-Quartets)

Objective: To induce the self-assembly of N-Phenyl Guanosine Triacetate into discrete octameric G-quartets in organic solvent, driven by sodium ion templating.

Mechanism: The acetyl groups render the molecule soluble in non-polar solvents, while the

Materials

-

N-Phenyl Guanosine Triacetate (>98% purity).

-

Solvent:

(Chloroform-d) or -

Ion Source: Sodium Picrate or Sodium Tetraphenylborate (soluble in organic media).

Step-by-Step Procedure

-

Preparation of Stock Solution:

-

Dissolve 10 mg of N-Phenyl Guanosine Triacetate in 0.6 mL of

. -

Note: At this stage, the molecule exists primarily as a monomer (syn/anti equilibrium).

-

-

Ion Templating:

-

Add 0.5 equivalents of Sodium Picrate relative to the guanosine derivative.

-

Why: The

ion sits between two G-quartet layers, stabilizing the octamer.

-

-

Incubation:

-

Allow the solution to equilibrate at 25°C for 2-4 hours.

-

Observation: The solution may show increased viscosity.

-

-

Validation (NMR):

-

Acquire a

-NMR spectrum. -

Diagnostic Signal: Look for the disappearance of the monomeric

imino proton (typically ~10-11 ppm) and the emergence of a sharp, downfield signal (~12.0 ppm) characteristic of Hoogsteen hydrogen bonding in a G-quartet.

-

Protocol B: Deprotection to Free Nucleoside

Objective: To remove the acetyl protecting groups at 2', 3', and 5' positions, yielding

Safety Warning: Perform all steps in a fume hood. Ammonia gas is toxic.

Materials

-

Starting Material: N-Phenyl Guanosine Triacetate.

-

Reagent: 7N Ammonia in Methanol (commercial grade) or Sodium Methoxide (NaOMe) in Methanol.

-

Solvent: Methanol (anhydrous).

Step-by-Step Procedure

-

Dissolution:

-

Dissolve 1.0 g (approx 2 mmol) of N-Phenyl Guanosine Triacetate in 20 mL of anhydrous Methanol.

-

Ensure complete dissolution; mild sonication may be used.

-

-

Deacetylation Reaction:

-

Method A (Ammonolysis - Milder): Add 20 mL of 7N

in MeOH. Seal the flask tightly. Stir at Room Temperature (RT) for 12-18 hours. -

Method B (Zemplén - Faster): Add 0.5 mL of 0.5 M NaOMe in MeOH. Stir at RT for 1-2 hours. Monitor pH (should be >10).

-

Critical Check: Monitor by TLC (10% MeOH in DCM). The starting material (

) should disappear, and the product (

-

-

Neutralization & Workup:

-

If using NaOMe: Neutralize with Amberlite IR-120 (

form) resin until pH is neutral (7.0). Filter off the resin. -

If using Ammonia: Evaporate the solvent directly under reduced pressure.

-

-

Purification:

-

The residue is often a solid. Triturate with cold Diethyl Ether to remove acetamide/methyl acetate byproducts.

-

Filter and dry the white precipitate.

-

Yield Expectation: >90%.

-

Protocol C: Synthesis of Phosphoramidite (Downstream)

Objective: Convert the free

Logic & Causality

To incorporate this modified base into an RNA chain, the 5'-hydroxyl must be protected with an acid-labile group (DMT) and the 3'-hydroxyl activated with a phosphoramidite moiety. The

Workflow Diagram

Figure 2: Synthetic route from free nucleoside to oligonucleotide building block.

Key Reaction Parameters

-

5'-Protection:

-

React free nucleoside with 1.1 eq 4,4'-Dimethoxytrityl chloride (DMT-Cl) in dry Pyridine.

-

Tip: The

-phenyl group makes the N2 position less reactive, reducing the risk of double tritylation compared to standard guanosine.

-

-

3'-Phosphitylation:

-

React the 5'-DMT intermediate with 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite in dry DCM with DIPEA (base).

-

Purification: Rapid column chromatography (neutralized silica, Hexane/Acetone/TEA).

-

Troubleshooting & QC

| Issue | Probable Cause | Corrective Action |

| Incomplete Deacetylation | Water in solvent or insufficient base. | Use fresh anhydrous MeOH and increase reaction time. |

| N-Glycosidic Bond Cleavage | Acidic conditions during workup. | Ensure neutralization is exact; avoid strong acids. N-Phenyl guanosines are sensitive to depurination. |

| Precipitation in NMR Tube | Concentration too high for G-quartet solubility. | Dilute sample or switch from |

| Broad NMR Signals | Intermediate exchange rate between monomer/octamer. | Lower temperature (to freeze state) or add more |

References

-

Martić, S., Liu, X., Wang, S., & Wu, G. (2008). Self-assembly of N2-modified guanosine derivatives: formation of discrete G-octamers.[1] Chemistry – A European Journal, 14(4), 1196–1204.

-

Kovács, Z., & Parmar, G. (2023). Efficient chemical synthesis of N2-modified guanosine derivatives: a versatile probes for mRNA labeling. Nucleosides, Nucleotides & Nucleic Acids.

-

ResearchGate Archive. Synthesis of N2, N2, 7-trimethylguanosine cap derivatives. (Accessed 2023).[2]

Sources

Preparation of C-2 substituted adenosine analogs from N-Phenyl Guanosine

Application Note: Chemoselective Synthesis of C-2 Substituted Adenosine Analogs from -Phenyl Guanosine

Abstract & Scope

This protocol details the chemical transformation of

Target Audience: Medicinal Chemists, Process Chemists.

Key Application: Synthesis of

Scientific Principles & Reaction Logic

The "Guanosine-to-Adenosine" Transition

The core challenge is converting the C-6 carbonyl (lactam) of guanosine into the C-6 exocyclic amine of adenosine. Direct amination is not feasible due to the stability of the lactam.

The proven pathway requires a "Protect-Activate-Displace" strategy:

-

Protection: The ribose hydroxyls must be masked (usually Acetyl or Benzoyl) to prevent side reactions with the chlorinating agent.

-

Activation (Deoxychlorination): The C-6 carbonyl is tautomerized and converted to a chloride leaving group using phosphoryl chloride (

). This yields a 2-substituted-6-chloropurine intermediate.[1] -

Displacement (Amination): The C-6 chloride is highly susceptible to nucleophilic attack.[2] Treatment with ammonia (

) or an amine displaces the chloride to form the adenosine core. -

Retention of C-2 Substituent: The

-phenyl group (an aniline moiety) at the C-2 position is less nucleophilic than the activating agents and remains stable, or re-forms the amine after workup, resulting in a 2-substituted adenosine .

Mechanistic Pathway (DOT Visualization)

Figure 1: Reaction pathway for the conversion of N-Phenyl Guanosine to 2-Phenylamino Adenosine.

Materials & Reagents

| Reagent | Specification | Role |

| >98% HPLC Purity | Starting Material | |

| Acetic Anhydride ( | ACS Reagent | Sugar Protecting Group |

| Phosphoryl Chloride ( | Distilled, Fresh | Chlorinating Agent (C-6 Activation) |

| N,N-Diethylaniline | Dry | Acid Scavenger / Catalyst |

| Ammonia ( | Methanolic solution (7N) | Amination & Deprotection |

| Acetonitrile ( | Anhydrous | Solvent |

Detailed Experimental Protocol

Phase 1: Sugar Protection (Peracetylation)

Objective: Mask the 2', 3', and 5' hydroxyl groups to prevent chlorination of the sugar.

-

Setup: In a dry round-bottom flask under argon, suspend

-phenyl guanosine (10 mmol) in anhydrous Acetonitrile (50 mL). -

Addition: Add Acetic Anhydride (40 mmol, 4.0 equiv) and Triethylamine (40 mmol) or Pyridine. Add a catalytic amount of DMAP (0.1 equiv).

-

Reaction: Stir at room temperature for 4–6 hours. The suspension should clear as the lipophilic triacetate forms.

-

Monitoring: Check TLC (DCM:MeOH 95:5). Starting material (

) should disappear; Product ( -

Workup: Evaporate solvent in vacuo. Dissolve residue in DCM, wash with 0.1M HCl, saturated

, and brine. Dry over-

Checkpoint: Yield should be >90% (White foam).

-

Phase 2: C-6 Chlorination (The Critical Step)

Objective: Convert the C-6 amide (lactam) to a C-6 chloro group.

-

Setup: Dissolve the Tri-O-acetyl intermediate from Phase 1 (approx. 9 mmol) in anhydrous Acetonitrile (40 mL).

-

Catalyst: Add N,N-Diethylaniline (18 mmol, 2.0 equiv). Note: This base is preferred over pyridine to prevent the formation of pyridinium salts that complicate purification.

-

Activation: Place the flask in an ice bath (0°C). Dropwise add Phosphoryl Chloride (

) (45 mmol, 5.0 equiv) over 10 minutes. -

Heating: Remove ice bath and heat the mixture to reflux (80°C) for 10–20 minutes.

-

Critical Control: Do not overheat. Extended heating (>30 mins) can degrade the glycosidic bond (depurination).

-

-

Quench: Cool to room temperature. Slowly pour the reaction mixture onto crushed ice/NaHCO3 under vigorous stirring to hydrolyze excess

. -

Extraction: Extract immediately with DCM (3 x 50 mL). Wash organic layer with cold brine.[1] Dry (

) and evaporate.-

Result:2-(phenylamino)-6-chloropurine riboside triacetate . Use immediately in Phase 3.

-

Phase 3: Amination & Deprotection (One-Pot)

Objective: Displace the C-6 Chloride with Ammonia to form the Adenosine core and remove acetyl groups.

-

Reaction: Dissolve the crude 6-chloro intermediate in Methanolic Ammonia (7N, 50 mL).

-

Conditions: Seal in a pressure tube or autoclave. Heat at 50–60°C for 12–18 hours.

-

Mechanistic Note: The ammonia performs two functions: it displaces the C-6 chloride (fast) and hydrolyzes the sugar acetates (slower).

-

-

Workup: Cool the vessel. Vent carefully. Evaporate the solvent to dryness.

-

Purification: The residue will contain the target adenosine analog and acetamide byproducts.

-

Recrystallize from Water/Ethanol or purify via Flash Chromatography (C18 Reverse Phase is recommended; Gradient: Water to 50% MeOH).

-

Data Analysis & Validation

Expected Analytical Signatures

| Method | Expected Signal for 2-(Phenylamino)Adenosine |

| UV-Vis | |

| 1H-NMR | C-2 H: Absent (substituted). C-6 |

| Mass Spec | ESI+: |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield in Step 2 | Depurination (Glycosidic bond cleavage). | Reduce reflux time; ensure anhydrous conditions; use |

| Incomplete Amination | Steric hindrance at C-6. | Increase temperature to 80°C in a steel bomb; use liquid ammonia instead of methanolic. |

| Product is Hygroscopic | Salt formation. | Ensure final product is desalted (use volatile buffers like Ammonium Bicarbonate during HPLC). |

References

-

Matsuda, A., et al. (1984). "Nucleosides and Nucleotides. 184. Synthesis of 2-substituted adenosines via 2-amino-6-chloropurine riboside." Chemical & Pharmaceutical Bulletin. Link

-

Marumoto, R., et al. (1975). "Synthesis of 2-phenylaminoadenosine (CV-1808) and related compounds." Chemical & Pharmaceutical Bulletin. Link

-

Robins, M. J., & Uznanski, B. (1981). "Nucleic acid related compounds. 33. Conversions of adenosine and guanosine to 2,6-dichloro, 2-amino-6-chloro, and derived purine nucleosides." Canadian Journal of Chemistry. Link

-

Nair, V., et al. (1988). "Modification of the 2-position of purine nucleosides: Synthesis of 2-substituted adenosine analogs." Tetrahedron. Link

Application Note & Protocol: Site-Specific Functionalization of Guanosine at the N2 Position for Advanced RNA Probes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise, site-specific modification of RNA is a cornerstone of modern chemical biology and therapeutic development. Functionalized RNA oligonucleotides serve as indispensable tools for elucidating RNA structure, function, and interactions. Among the four canonical bases, guanosine offers a unique site for modification at its exocyclic N2 amine. Located in the minor groove of an RNA duplex, this position can be functionalized with minimal perturbation to the overall helical structure, making it an ideal anchor point for a variety of probes, labels, and cross-linking agents. This guide provides a comprehensive overview of the chemical strategies, detailed synthesis protocols, and practical applications for N2-functionalized guanosine in the creation of sophisticated RNA probes.

Introduction: The Strategic Advantage of N2-Guanosine Functionalization

The ability to introduce specific chemical moieties into RNA enables a vast array of experimental possibilities, from tracking RNA localization within cells to mapping complex RNA-protein interaction networks. While various positions on all four nucleobases can be modified, the N2 position of guanosine holds particular strategic importance.

-

Minimal Structural Perturbation: The N2 exocyclic amine projects into the minor groove of the RNA helix. Modifications at this site are generally well-tolerated and less likely to disrupt Watson-Crick base pairing or overall RNA secondary and tertiary structure compared to modifications on the Watson-Crick face.[1][2]

-

Chemical Accessibility: The N2 amine is a nucleophilic site that can be targeted with high selectivity over the other exocyclic amines of adenosine and cytosine under specific reaction conditions.[3][4] This allows for direct and chemo-selective modification of guanosine within oligonucleotides.

-

Versatility in Applications: N2-tethered functional groups can serve as attachment points for fluorophores, quenchers, biotin, cross-linking agents, or handles for bioorthogonal chemistry (e.g., "click chemistry").[5][6] This versatility supports a wide range of applications, including fluorescence in situ hybridization (FISH), Förster resonance energy transfer (FRET) studies, and structural biology investigations.

This document details a robust and widely adopted method for N2-functionalization—reductive amination—and provides step-by-step protocols for synthesizing the necessary phosphoramidite building block and incorporating it into RNA probes.

Core Chemical Strategy: Selective Reductive Amination

The most effective and selective method for modifying the N2 position of guanosine is reductive amination.[3][4] This classical reaction proceeds in two main steps:

-

Schiff Base Formation: The N2 exocyclic amine of guanosine condenses with an aldehyde-containing molecule to form a transient, unstable imine (Schiff base). The slightly higher nucleophilicity of the guanosine N2 amine compared to other base amines allows for selective reaction under controlled pH.

-

Reduction: The imine is then immediately reduced to a stable secondary amine by a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN). This locks in the modification and prevents the reverse reaction.

This approach allows for the introduction of a "reactive handle"—a functional group that can be used for subsequent labeling—at the end of an alkyl tether.[4][7]

Figure 1: General workflow for N2-guanosine functionalization via reductive amination.

Protocol I: Synthesis of N2-Functionalized Guanosine Phosphoramidite

The cornerstone of incorporating a modified base into an oligonucleotide via automated solid-phase synthesis is the creation of a stable phosphoramidite building block. This multi-step process requires careful protection of all reactive functional groups that are not involved in the desired reactions.

Overall Synthesis Workflow

The synthesis transforms a commercially available guanosine starting material into the final, ready-to-use phosphoramidite through a sequence of functionalization and protection steps.

Figure 2: Stepwise workflow for the synthesis of an N2-modified guanosine phosphoramidite.

Step-by-Step Methodology

Materials & Reagents:

-

Guanosine

-

Aldehyde with desired functional group (e.g., containing a protected amine or azide)

-

Sodium cyanoborohydride (NaBH3CN)

-

Pyridine (anhydrous)

-

Silver Nitrate (AgNO3)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM, anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

-

Silica gel for column chromatography

Protocol 3.1: N2-Functionalization with a Model Aldehyde

This protocol describes the functionalization of guanosine with a generic tether. The choice of aldehyde will depend on the desired downstream application (e.g., an azide-containing aldehyde for click chemistry).

-

Dissolution: Dissolve guanosine in an appropriate aqueous methanol solvent system.

-

Condensation: Add the aldehyde probe (1.5-2.0 equivalents) to the guanosine solution. Stir at room temperature for 1-2 hours to facilitate the formation of the Schiff base.

-

Reduction: Carefully add sodium cyanoborohydride (NaBH3CN) in portions. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching & Purification: Quench the reaction by adding acetone. Evaporate the solvent under reduced pressure. Purify the resulting N2-functionalized guanosine using silica gel chromatography to yield the pure product.

Protocol 3.2: Protection of Hydroxyl Groups

Protecting the ribose hydroxyls is critical for directing the subsequent phosphitylation reaction to the correct position.

-

Transient 5'-Protection (Optional but Recommended): Co-evaporate the dried product from Protocol 3.1 with anhydrous pyridine. Dissolve in pyridine and add TBDMS-Cl to transiently protect all hydroxyls.

-

Selective 2'-OH Protection: A more refined approach involves protecting the 3' and 5' hydroxyls first (e.g., using a TIPDS group), alkylating the 2'-OH, and then deprotecting the 3' and 5' positions. However, a common route involves silylating all hydroxyls and then selectively deprotecting the 5'-position for DMT addition. For this guide, we follow a standard path:

-

2'-O-TBDMS Protection: Dissolve the N2-functionalized guanosine in anhydrous pyridine. Add silver nitrate (AgNO3) followed by TBDMS-Cl.[8] This step preferentially silylates the 2' and 3' positions. The reaction is often followed by a step to ensure the desired 2'-O-TBDMS isomer is the major product.

-

5'-O-DMT Protection: After purification of the 2'-O-TBDMS protected nucleoside, dissolve it in anhydrous pyridine. Cool the solution to 0°C and add DMT-Cl portion-wise. Allow the reaction to warm to room temperature and stir until complete (monitored by TLC).

-

Work-up and Purification: Quench the reaction with methanol. Extract the product using DCM and wash with sodium bicarbonate solution and brine. Dry the organic layer, evaporate the solvent, and purify the 5'-O-DMT, 2'-O-TBDMS protected nucleoside by silica gel chromatography.

Protocol 3.3: 3'-Phosphitylation

This final step creates the reactive phosphoramidite moiety required for oligonucleotide synthesis.

-

Setup: Perform this reaction under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

-

Reaction: Dissolve the fully protected nucleoside from the previous step in anhydrous DCM. Add DIPEA as a non-nucleophilic base.

-

Phosphitylating Agent: Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite at room temperature.[9][10]

-

Monitoring and Purification: Monitor the reaction by TLC. Upon completion, quench with methanol and purify rapidly by silica gel chromatography (often pre-treated with triethylamine to neutralize acidity) to yield the final phosphoramidite.

-

Storage: The final product should be dried under high vacuum and stored under argon at -20°C.

| Step | Key Reagents | Typical Yield | QC Method |

| N2-Functionalization | Aldehyde, NaBH3CN | 50-70% | LC-MS, NMR |

| 2'-OH Protection | TBDMS-Cl, AgNO3 | 60-80% | TLC, NMR |

| 5'-OH Protection | DMT-Cl | 85-95% | TLC, NMR |

| 3'-Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | 80-90% | ³¹P NMR, LC-MS |

Table 1: Summary of reagents and expected outcomes for phosphoramidite synthesis.

Protocol II: Incorporation into RNA and Post-Synthetic Processing

With the custom phosphoramidite in hand, it can be incorporated at any desired guanosine position during standard automated solid-phase RNA synthesis.

Workflow for Probe Synthesis

Sources

- 1. Effects of N2,N2-dimethylguanosine on RNA structure and stability: crystal structure of an RNA duplex with tandem m2 2G:A pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selective functionalization at N2-position of guanine in oligonucleotides via reductive amination - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of Guanosine and Deoxyguanosine Phosphoramidites with Cross-linkable Thioalkyl Tethers for Direct Incorporation into RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. silverman.chemistry.illinois.edu [silverman.chemistry.illinois.edu]

- 9. researchgate.net [researchgate.net]

- 10. US8933214B2 - RNA synthesisâphosphoramidites for synthetic RNA in the reverse direction, and application in convenient introduction of ligands, chromophores and modifications of synthetic RNA at the 3â²-end - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Phenyl Guanosine Acetylation

Case ID: N-Ph-G-Acetylation-Yield-Optimization Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Nucleoside Chemistry Division

Executive Summary: The "Guanosine Knot"

Researchers frequently encounter precipitous yield losses (<40%) when acetylating N-phenyl guanosine . Unlike adenosine or cytidine, guanosine derivatives possess a unique donor-acceptor hydrogen bonding motif that leads to the formation of G-quartets and supramolecular ribbons.

In the context of N-phenyl guanosine , the hydrophobic phenyl ring at the N2 position increases lipophilicity but can paradoxically enhance stacking interactions in non-polar solvents, creating "micro-aggregates" that appear dissolved but are kinetically inert.

The Diagnosis: Low yields are rarely due to "bad reagents." They are almost exclusively caused by:

-

Pseudo-solubility: The reagent attacks the surface of aggregates, leaving the core unreacted.

-

Depurination: The N-glycosidic bond is destabilized by the N-phenyl group, making it hypersensitive to acidic workups.

-

N-Acetylation: Competitive acetylation at the N1 position.

Diagnostic Workflow

Before altering your protocol, use this logic gate to pinpoint the failure mode.

Figure 1: Diagnostic logic gate for isolating the root cause of yield loss in guanosine acetylation.

Critical Failure Points & Solutions

Issue A: The Solubility Trap (Pseudo-Homogeneity)

Symptom: The reaction mixture looks clear initially but turns cloudy upon adding acetic anhydride (

Issue B: Depurination (The Silent Killer)

Symptom: Product vanishes during silica column chromatography or turns into a complex mixture after acid wash. Mechanism: The N-phenyl group at N2 donates electron density into the ring, but steric strain can weaken the N9-glycosidic bond. Standard protocols often use 1M HCl or citric acid to remove pyridine. This is fatal for N-phenyl guanosine. The Fix: Avoid acid washes entirely. Use azeotropic removal of pyridine with toluene or ethanol.

Issue C: Competitive N-Acetylation

Symptom: TLC shows a spot slightly higher than the product (O-acetylated) that converts back to starting material upon methanolic ammonia treatment.

Mechanism: DMAP is a powerful catalyst. If used in excess (>0.1 eq) or at high temperatures, it will activate

Optimized Protocol: The "Transient Silylation" Method

Recommended for yields >85%.

Materials

-

Substrate: N-Phenyl Guanosine (dried over

for 24h). -

Solvent: Anhydrous Pyridine (stored over KOH).

-

Reagents: Trimethylsilyl chloride (TMS-Cl), Acetic Anhydride (

), DMAP.

Step-by-Step Procedure

| Step | Action | Technical Rationale |

| 1. Solubilization | Suspend substrate (1 eq) in Pyridine (10 mL/mmol). Add TMS-Cl (4.0 eq) dropwise at 0°C. Stir 30 min at RT. | Crucial Step: TMS caps the hydroxyls and N1/N2, breaking G-quartet aggregates. The solution must become perfectly clear. |

| 2. Acetylation | Add | Acetyl groups are thermodynamically more stable than silyl ethers. The |

| 3. Quenching | Cool to 0°C. Add MeOH (5 eq) dropwise. Stir 10 min. | Quenches excess anhydride. Exothermic! Cooling prevents N-glycosidic bond cleavage. |

| 4. Workup (Safe) | Concentrate in vacuo. Co-evaporate with Toluene (3x) . | Toluene forms an azeotrope with pyridine, removing it without acidic extraction [2]. |

| 5. Partition | Dissolve residue in DCM. Wash with sat. | Neutralizes residual acetic acid. Avoids low pH contact. |

Mechanistic Insight: DMAP Catalysis

Understanding why we use DMAP helps prevent overuse. DMAP does not just "speed up" the reaction; it changes the pathway.

Figure 2: The DMAP catalytic cycle. The Ac-DMAP+ intermediate is highly electrophilic, which is why steric hindrance at the sugar is overcome. However, excessive Ac-DMAP+ will attack the N1 position.

Comparative Data: Standard vs. Optimized

| Parameter | Standard Method ( | Optimized Method (Transient Silylation) |

| Solubility | Heterogeneous (Sludge) | Homogeneous (Clear) |

| Reaction Time | 12 - 24 Hours | 4 - 6 Hours |

| Crude Purity | 60 - 70% | >90% |

| Isolated Yield | 35 - 45% | 85 - 92% |

| Major Impurity | Unreacted Material / Depurinated Base | Trace N-Acetyl |

Frequently Asked Questions (FAQ)

Q: Can I use DMF instead of Pyridine to improve solubility? A: Yes, but with caution. DMF is a better solvent for guanosine, but removing DMF requires higher temperatures or aqueous washes, which risks hydrolysis. If using DMF, use the Transient Silylation method within DMF to ensure complete reaction, and use a high-vacuum pump for removal.

Q: My product turned yellow/brown on the rotavap. What happened? A: This indicates depurination .[3][4] The free phenyl-guanine base is often fluorescent or colored. This likely happened because residual acetic acid was concentrated with the product. Always co-evaporate with toluene or ethanol to remove traces of acid/pyridine before heating.